![molecular formula C13H11ClO B1601015 (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol CAS No. 22494-48-0](/img/structure/B1601015.png)

(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol

説明

“(4’-Chloro-[1,1’-biphenyl]-4-yl)methanol” is a derivative of biphenyl, which is a compound that consists of two connected phenyl rings . The compound has a chlorine atom attached to one of the phenyl rings .

Synthesis Analysis

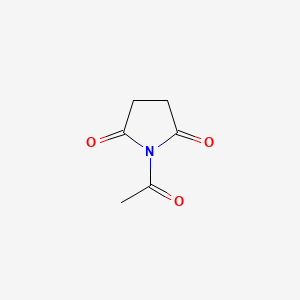

The synthesis of such compounds often involves nucleophilic aromatic substitution reactions . The conditions necessary for an aryl halide to undergo nucleophilic aromatic substitution include the presence of a strong base and a good leaving group .Molecular Structure Analysis

The molecular formula of “(4’-Chloro-[1,1’-biphenyl]-4-yl)methanol” is C13H11ClO . It consists of a biphenyl core with a chlorine atom attached to one of the phenyl rings and a methanol group attached to the other .Chemical Reactions Analysis

The compound, being an aryl halide, can undergo various types of reactions, including electrophilic aromatic substitution . The reaction involves the attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.679 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 379.3±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .科学的研究の応用

Summary of the Application

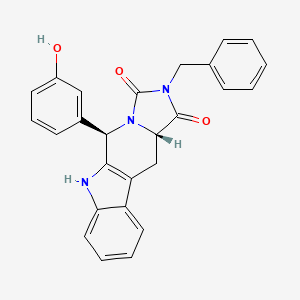

A series of biphenyl and dibenzofuran derivatives were designed and synthesized to evaluate their antibacterial activities against antibiotic-resistant bacteria .

Methods of Application or Experimental Procedures

The compounds were synthesized by Suzuki-coupling and demethylation reactions . The yields of these reactions were moderate to excellent, ranging from 51% to 94% .

Results or Outcomes

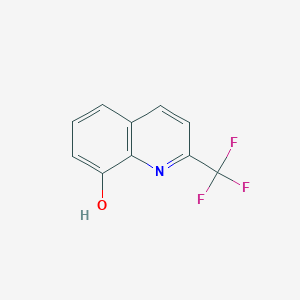

Eleven compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . Compounds 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e), 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g), and 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) showed comparable inhibitory activities with ciprofloxacin to Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii .

2. Crystal Structure Analysis

Summary of the Application

The crystal structure of N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide was analyzed .

Methods of Application or Experimental Procedures

The crystal structure was determined using X-ray diffraction .

Results or Outcomes

The crystal structure was found to be monoclinic, with space group P21 (no. 4), and cell parameters a = 4.3011(7)Å, b = 11.2236(19)Å, c = 11.776(2)Å, β = 94.281(5)°, V = 566.90(16) ų .

3. Electrophilic Aromatic Substitution

Summary of the Application

Electrophilic aromatic substitution is a common reaction in organic chemistry, where an electrophile replaces a hydrogen atom in an aromatic system .

Methods of Application or Experimental Procedures

The reaction involves the attack of an electrophile at carbon to form a cationic intermediate . This intermediate then loses a proton from the sp3-hybridized carbon to regenerate the aromatic ring .

Results or Outcomes

This reaction is a key step in many synthesis processes and is used to introduce various functional groups into the aromatic system .

4. Synthesis of Losartan

Summary of the Application

Losartan, an antihypertensive drug, has been synthesized using a practical, efficient, and green process .

Methods of Application or Experimental Procedures

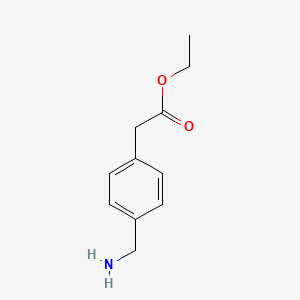

The synthesis involves the preparation of two key intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN) . BCFI was synthesized from valeronitrile and acetyl chloride .

Results or Outcomes

The overall yield of the synthesis was 58.6% . The process was successfully operated at a pilot-plant operation .

5. Phase Change Data Analysis

Summary of the Application

The phase change data of 4-chloro-1,1’-biphenyl is analyzed for various scientific and industrial applications .

Methods of Application or Experimental Procedures

The data is collected using various experimental methods, including temperature measurements under different conditions .

Results or Outcomes

The boiling point of 4-chloro-1,1’-biphenyl is found to be 564.2 K . This data is crucial for understanding the compound’s behavior under different conditions and can be used in various applications, such as in the design of chemical processes .

6. Infrared Spectroscopy

Summary of the Application

Infrared spectroscopy is used to analyze the molecular structure and identify compounds . The infrared spectrum of 4-chloro-1,1’-biphenyl can provide valuable information about its molecular structure .

Methods of Application or Experimental Procedures

The compound is analyzed using an infrared spectrometer, which measures the absorption of infrared light by the compound at different wavelengths .

Results or Outcomes

The resulting spectrum can be used to identify functional groups and study the compound’s molecular structure . This information is valuable in various fields, such as materials science, pharmaceuticals, and environmental science .

Safety And Hazards

特性

IUPAC Name |

[4-(4-chlorophenyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCQMBTWYIRYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509530 | |

| Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol | |

CAS RN |

22494-48-0 | |

| Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,7S,7aS)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6,7-diol](/img/no-structure.png)